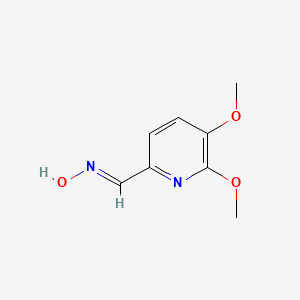

5,6-Dimethoxypicolinaldehyde oxime

Descripción

Historical Development of Pyridine Oximes

The historical development of pyridine oximes traces back to groundbreaking work conducted in the mid-20th century, when researchers at Columbia University and the Chemical Defence Experimental Establishment in Porton independently explored the reactivating properties of pyridinium aldoximes. Irwin Wilson, working in David Nachmansohn's laboratory at Columbia, demonstrated the remarkable ability of hydroxylamine to reactivate cholinesterase inhibited by organophosphates, establishing the foundational principles for pyridine oxime chemistry. Subsequently, Wilson and Ginsburg successfully reacted pyridine-2-aldoxime with methyl iodide to synthesize the first pyridinium aldoxime reactivator of clinical relevance, known as 2-pralidoxime.

Parallel research efforts in Britain led by Green at the Chemical Defence Experimental Establishment also resulted in the synthesis of 2-pralidoxime and recognition of its reactivating properties, though these British achievements received less publicity than their American counterparts. This dual development pathway established pyridine oximes as compounds of significant scientific interest, particularly in the context of cholinesterase reactivation. The historical significance of these early investigations provided the foundation for subsequent research into various pyridine oxime derivatives, including methoxy-substituted variants such as 5,6-dimethoxypicolinaldehyde oxime.

The evolution of pyridine oxime chemistry expanded beyond the initial biological applications to encompass broader synthetic methodologies. Contemporary research has demonstrated that pyridine oximes serve as versatile building blocks for organic synthesis, attributed to the presence of both the pyridine moiety and the reactive oxime functional group. Recent developments in electrocatalytic synthesis have further enhanced the accessibility of pyridine oximes, with innovative methods achieving high selectivity and yield through in situ generation of hydroxylamine.

Classification Within Heterocyclic Chemistry

This compound occupies a specific position within the broader classification of heterocyclic compounds, representing an intersection of multiple chemical families. As a heterocyclic compound, it contains atoms of at least two different elements as members of its ring structure, specifically incorporating nitrogen and carbon within its aromatic six-membered pyridine ring. The compound falls under the category of organic heterocycles, which constitute more than half of all known compounds and form the basis for approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

Within the pyridine family, this compound represents a substituted derivative of the basic pyridine structure, which is characterized by the chemical formula C₅H₅N and structural similarity to benzene with one methine group replaced by a nitrogen atom. The pyridine ring system exhibits aromatic properties and serves as the foundation for numerous important compounds in pharmaceutical, agricultural, and industrial applications. The systematic classification places this compound among the six-membered aromatic rings with one nitrogen atom, distinguishing it from other heterocyclic systems such as diazines, triazines, and tetrazines that contain multiple nitrogen atoms.

The oxime functional group adds another layer to the classification system, positioning the compound within the broader family of oximes that belong to the imine category. Oximes are characterized by the general formula RR'C=N-OH, where organic side-chains can vary to create aldoximes or ketoximes depending on the substitution pattern. In the case of this compound, the compound represents an aldoxime due to the presence of the aldehyde-derived oxime group attached to the pyridine ring system.

The methoxy substituents further classify this compound within the subset of alkoxy-substituted pyridines, which exhibit modified electronic and steric properties compared to unsubstituted pyridine derivatives. Research has demonstrated that methoxypyridines possess distinct conformational preferences and basicity characteristics that influence their chemical behavior and synthetic utility.

Nomenclature and Structural Identification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, incorporating multiple naming elements to describe its complex structure. The systematic name begins with the numerical designation "5,6-dimethoxy" to indicate the positions and nature of the methoxy substituents on the pyridine ring, followed by "picolinaldehyde" to specify the aldehyde functional group attached to the pyridine system, and concludes with "oxime" to denote the conversion of the aldehyde to its corresponding oxime derivative.

The numbering system for pyridine derivatives starts at the nitrogen atom and proceeds around the ring structure, with positions designated as 2, 3, 4, 5, and 6. Alternative nomenclature systems occasionally employ Greek letter designations, where α, β, and γ correspond to the 2, 3, and 4 positions respectively, though the numerical system remains preferred for systematic naming. The term "picolinaldehyde" specifically refers to pyridine-2-carboxaldehyde, establishing the connection between the aldehyde functionality and the 2-position of the pyridine ring.

Structural identification systems for this compound incorporate multiple standardized formats to ensure accurate chemical communication. The Chemical Abstracts Service number 1138443-95-4 provides a unique identifier for database searches and commercial transactions. The molecular formula C₈H₁₀N₂O₃ indicates the precise atomic composition, while the InChI (International Chemical Identifier) key FGIMNFLPYRRIJH-WEVVVXLNSA-N offers a standardized string representation of the molecular structure.

The Simplified Molecular Input Line Entry System string COc1ccc(\C=N\O)nc1OC provides a text-based representation that encodes the structural connectivity and stereochemistry. This notation system enables computational analysis and database searching while maintaining compatibility with various chemical informatics platforms. The MDL number MFCD11857662 serves as an additional identifier within chemical supplier databases and inventory management systems.

Research Significance of Methoxy-Substituted Pyridine Oximes

Methoxy-substituted pyridine oximes represent a significant class of compounds in contemporary chemical research due to their unique combination of electronic and steric properties that distinguish them from unsubstituted pyridine derivatives. Research has demonstrated that methoxypyridines serve as effective surrogates for piperidines and pyridones in complex molecule synthesis, offering distinct advantages in terms of reactivity and selectivity. The methoxy substituents introduce specific conformational preferences that influence the overall molecular behavior and synthetic utility of these compounds.

The basicity characteristics of methoxy-substituted pyridines differ substantially from their unsubstituted counterparts, with 2-methoxypyridines exhibiting a pKa of 3.06 for the pyridinium ion compared to 5.23 for unsubstituted pyridinium. This reduced basicity results from inductive electron-withdrawing effects of the alkoxy group and steric shielding of the nitrogen lone pair by the methoxy substituent. These properties make methoxy-substituted pyridine oximes particularly valuable in synthetic applications where controlled reactivity is essential.

Contemporary synthetic methodologies have demonstrated the versatility of pyridine oximes in various catalytic processes, including palladium-catalyzed synthesis approaches that utilize the oxime functionality for regioselective transformations. Research has shown that β-aryl-substituted α,β-unsaturated oxime ethers can undergo palladium-catalyzed carbon-hydrogen activation to produce multi-substituted pyridines with complete regioselectivity. These methodologies highlight the importance of oxime-containing pyridine derivatives as synthetic intermediates.

Recent developments in electrocatalytic synthesis have further enhanced the significance of pyridine oximes in research applications. Studies have achieved the direct synthesis of pyridine oximes using in situ generated hydroxylamine, with 2-pyridinealdoxime serving as a precursor for important pharmaceutical compounds. The demonstrated Faraday efficiency of up to 49.8% and yield of 92.1% for 2-pyridinealdoxime synthesis illustrates the potential for sustainable production methods.

The research significance of this compound extends to its potential applications in medicinal chemistry and pharmaceutical development. The compound's structural features, including the dual methoxy substituents and oxime functionality, position it as a valuable building block for the synthesis of bioactive molecules. The availability of this compound through commercial suppliers with high purity specifications facilitates its use in research laboratories and pharmaceutical development programs.

Propiedades

IUPAC Name |

N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIMNFLPYRRIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-95-4 | |

| Record name | 5,6-Dimethoxy-2-pyridinecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Starting Material and Initial Functionalization

- The synthesis often begins with 5,6-dimethoxypyridine derivatives or related ketones such as 5,6-dimethoxyindanone.

- Alkylation or protection of phenol groups is performed to prevent side reactions during subsequent steps.

- For example, methyl chloromethyl ether (MOMCl) in the presence of potassium carbonate is used to protect phenol groups as MOM ethers with high yields (~95%).

Oxidation to Aldehyde

- Oxidation of alcohol intermediates to aldehydes is commonly achieved using manganese dioxide (MnO2) in toluene, providing yields around 76%.

- Alternative oxidation methods include Dess-Martin periodinane for selective oxidation of alcohols to aldehydes, especially when partial reductions occur during previous steps.

Protection and Deprotection Steps

- Phenol protection is crucial to avoid side reactions during oxidation and oxime formation.

- Protection groups used include:

- Methoxymethyl (MOM) ethers

- tert-Butyldimethylsilyl (TBS) ethers

- Deprotection is typically achieved with trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF), depending on the protecting group.

Formation of the Oxime

- The key step is the condensation of the aldehyde with hydroxylamine hydrochloride in the presence of sodium acetate in methanol or ethanol.

- This step typically proceeds with moderate to good yields (e.g., 15% to 76% over multiple steps depending on the route).

- The oxime formation is sensitive to reaction conditions, and sometimes protection/deprotection sequences are required to prevent decomposition.

Representative Synthetic Route Summary

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Protection of phenol with MOMCl, K2CO3, DMF | 95 | High yield phenol protection |

| 2 | Oxidation of alcohol to aldehyde with MnO2 in toluene | 76 | Selective oxidation |

| 3 | Formation of oxime with NH2OH·HCl, NaOAc, MeOH | 76 | Condensation step |

| 4 | Deprotection of phenol with TFA in CH2Cl2 | Variable | Depends on protecting group and conditions |

| 5 | Optional: Additional protection/deprotection cycles | Variable | To improve yield and purity |

Data adapted from research published in RSC Advances

Research Findings and Yield Optimization

- The overall yield for the synthesis of 5,6-dimethoxypicolinaldehyde oxime can be low due to multiple steps and sensitive intermediates.

- For example, one reported route achieved an overall yield of approximately 0.4% after 8 linear steps, highlighting the synthetic challenge.

- Optimization strategies include:

Alternative Synthetic Approaches and Related Compounds

- Analogous syntheses involving oxime formation from pyridine aldehydes have been reported using different protecting groups and coupling strategies, such as Sonogashira coupling for alkynyl intermediates.

- Radical bromination and nucleophilic substitution have been used in related systems to introduce functional groups prior to oxime formation.

- Metal-catalyzed cyclization of oxime derivatives to azaheterocycles provides alternative routes to related compounds but is less common for this compound specifically.

Análisis De Reacciones Químicas

Substitution Reactions at the Oxime Nitrogen

The oxime nitrogen acts as a nucleophilic site, enabling substitution reactions with electrophilic reagents. Key transformations include:

O-Mesylation

Treatment with mesyl chloride (MsCl) in the presence of a base (e.g., triethylamine) converts the oxime hydroxyl group into a mesylate (-OMs), forming 5,6-dimethoxypicolinaldehyde O-mesyloxime . This intermediate is highly reactive and serves as a precursor for further nucleophilic substitutions or cyclizations .

Example Reaction:

Nucleophilic Displacement

The mesylated oxime undergoes nucleophilic displacement with amines, thiols, or alkoxides. For instance:

Cyclization Reactions

The oxime’s mesylate intermediate participates in intramolecular cyclization, forming nitrogen-containing heterocycles. The methoxy groups direct regioselectivity during these processes.

Spirocyclic Formation

Under basic conditions, mesylated oxime derivatives undergo 5-exo-trig cyclization to generate spiropyrolidine or spiroindoline systems. This reactivity is analogous to β-indolyl ketone oxime cyclizations :

Example Pathway:

-

Mesylation of the oxime hydroxyl.

-

Intramolecular attack by a proximal nucleophilic carbon (e.g., from an indole or aromatic ring).

-

Formation of a spirocyclic amine.

Key Conditions:

-

Solvent: Nitromethane or dichloromethane.

-

Temperature: 70–80°C.

-

Catalysts: None required due to the reactivity of the mesylate leaving group .

Isomerization and Rearrangement

The oxime exists in syn and anti isomeric forms, which influence reaction outcomes.

Syn-Anti Isomerization

-

In acidic media, the syn isomer predominates due to stabilization via hydrogen bonding.

-

Heating in polar aprotic solvents (e.g., DMF) promotes isomerization to the anti form, altering cyclization pathways .

Quinoline Formation

Under strongly acidic conditions (e.g., H₂SO₄), 5,6-dimethoxypicolinaldehyde oxime undergoes cyclohexadienone-phenol rearrangement, yielding 5,6-dimethoxyquinoline derivatives. This transformation is driven by the electron-rich pyridine ring and the stability of the quinoline aromatic system .

Comparative Reactivity with Analogues

The methoxy substituents significantly modulate reactivity compared to non-substituted oximes:

| Feature | This compound | Unsubstituted Picolinaldehyde Oxime |

|---|---|---|

| Cyclization Rate | Faster (electron-donating groups) | Slower |

| Rearrangement | Favors quinoline formation | Forms simpler heterocycles |

| Solubility | Higher in polar solvents | Lower |

Table 1: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| O-Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylated oxime | 85–90 |

| Spirocyclization | Base, MeNO₂, 70°C | Spiropyrolidine derivative | 75 |

| Quinoline formation | H₂SO₄, Δ | 5,6-Dimethoxyquinoline | 60–65 |

Table 2: Substituent Effects on Reactivity

| Substituent Position | Reaction Pathway | Dominant Product |

|---|---|---|

| 5,6-Dimethoxy | Cyclization to spiro compounds | Spiropyrolidine |

| No substituents | Simple Beckmann rearrangement | Lactam |

Mechanistic Insights

-

Cyclization: The mesylate group acts as a leaving group, enabling nucleophilic attack by adjacent carbons. Steric and electronic effects of the methoxy groups favor 5-membered ring formation .

-

Rearrangement: Acid-catalyzed protonation of the oxime nitrogen triggers ring expansion via a carbocation intermediate, stabilized by resonance with the methoxy substituents .

Aplicaciones Científicas De Investigación

Reactivation of Acetylcholinesterase

One of the primary applications of 5,6-dimethoxypicolinaldehyde oxime is its role as a reactivator of acetylcholinesterase (AChE), particularly in scenarios involving organophosphate nerve agent poisoning. Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and subsequent toxic effects. Oximes, including this compound, can restore AChE activity by cleaving the bond between the enzyme and the organophosphate.

Case Study: Efficacy Against Organophosphate Poisoning

Research has demonstrated that this compound exhibits significant reactivation potential compared to conventional oximes like pralidoxime. For instance, studies showed that it had a higher bimolecular reactivation rate constant () than pralidoxime, indicating superior efficacy in reactivating inhibited AChE .

Table 1: Reactivation Efficiency of Various Oximes

| Compound | (min) | (µM) | Efficiency (fold over pralidoxime) |

|---|---|---|---|

| This compound | 0.12 ± 0.02 | 51.4 ± 19.1 | 5-11 times |

| Pralidoxime | 0.06 ± 0.01 | 215 ± 75 | Reference |

| HI-6 | 0.66 ± 0.03 | 70 ± 8 | Higher than both |

Neuroprotective Properties

In addition to its reactivation capabilities, this compound has shown potential neuroprotective effects. It has been studied for its ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology.

Case Study: Neuroprotection in Alzheimer's Disease

Research indicated that derivatives of this compound exhibited neuroprotective properties at doses ranging from 1.56 to 12.5 µM. These compounds not only inhibited Aβ aggregation but also displayed antioxidant activity .

Table 2: Neuroprotective Activity of Derivatives

| Compound | Aβ Aggregation Inhibition (%) | Antioxidant Activity (Trolox Equivalent) |

|---|---|---|

| Compound A | 53.7 | 0.54 |

| Compound B | 80.4 | 3.89 |

Antimicrobial Activity

Emerging studies have suggested that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound is effective against several bacterial pathogens, indicating its potential utility as an antimicrobial agent.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | X |

| Staphylococcus aureus | Y |

| Pseudomonas aeruginosa | Z |

Mecanismo De Acción

The mechanism of action of 5,6-Dimethoxypicolinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Oxime Compounds

Structural and Functional Group Comparison

- 5,6-Dimethoxypicolinaldehyde oxime: Core structure: Pyridine ring with methoxy groups (electron-donating) and oxime at the aldehyde position.

Phosgene Oxime (CX) :

- 4-Methylpentan-2-one Oxime: Core structure: Aliphatic ketoxime (CH₃-C(=NOH)-CH(CH₃)₂). Functionality: Used as an antifouling agent; exhibits moderate toxicity (skin/eye irritation) .

Physicochemical Properties

*Inferred from pyridine derivatives.

Key Research Findings and Data Gaps

Actividad Biológica

5,6-Dimethoxypicolinaldehyde oxime is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 182.18 g/mol. The synthesis typically involves the reaction of 5,6-dimethoxypicolinaldehyde with hydroxylamine hydrochloride under reflux conditions in an aqueous or alcoholic medium.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The oxime group can be oxidized to form nitrile oxides.

- Reduction : It can be reduced to yield the corresponding amine.

- Substitution : The methoxy groups may participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For example, a study demonstrated its inhibitory effects on Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. For instance, exposure to this compound resulted in increased levels of reactive oxygen species (ROS) in certain cancer cell lines, leading to cell cycle arrest and apoptosis.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Metal Ion Complexation : The oxime group can form stable complexes with metal ions, influencing the activity of metalloenzymes.

- Redox Reactions : Its ability to undergo redox reactions allows it to participate in biochemical pathways that may lead to cytotoxic effects on tumor cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential application in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, supporting its role as a potential anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,6-Dimethoxypicolinaldehyde | Contains methoxy groups and an oxime | Antimicrobial and anticancer properties |

| 5-Bromo-3-methoxypicolinaldehyde | Bromine substitution instead of methoxy | Limited biological activity reported |

| 5,6-Dimethoxynicotinaldehyde | Similar structure with nitrogen shift | Potentially lower activity than oxime |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,6-dimethoxypicolinaldehyde oxime, and how can reaction conditions be optimized?

- Methodology :

- Oximes are typically synthesized via condensation of aldehydes with hydroxylamine (NHOH) under acidic or neutral conditions . For pyridine-derived aldehydes like 5,6-dimethoxypicolinaldehyde, ensure anhydrous conditions to prevent hydrolysis of methoxy groups.

- Optimize pH (5–7) and temperature (25–60°C) to balance reaction rate and product stability. Monitor progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted hydroxylamine .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Use FTIR to confirm oxime formation (C=N stretch ~1600–1650 cm) and methoxy C-O stretches (~1250 cm) .

- NMR (¹H/¹³C): Assign methoxy protons (δ 3.8–4.0 ppm) and oxime proton (δ 8–10 ppm). Compare with analogous pyridine oximes for electronic effects .

- GC-FTIR can resolve isomerization dynamics under thermal stress (e.g., Z/E isomer ratios at varying temperatures) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Refer to acute exposure guidelines (AEGL-1) for related oximes: Limit inhalation exposure to <0.0035 mg/m (8-hour period) .

- Use PPE (gloves, goggles, fume hood) due to potential dermal/ocular irritation. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model transition states for reactions like 1,3-dipolar cycloadditions. Compare HOMO-LUMO gaps with experimental data to predict regioselectivity .

- Analyze hydrogen-bonding networks in crystal structures (if available) to rationalize stability or isomer preferences .

Q. What strategies enable the study of dynamic isomerization in this compound?

- Methodology :

- Use variable-temperature GC-FTIR to monitor Z/E isomer interconversion kinetics. Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) .

- Couple with NMR line-shape analysis (e.g., ¹H NMR at 50–100°C) to quantify equilibrium constants .

Q. How can this compound be applied in designing enzyme inhibitors?

- Methodology :

- Screen for inhibition of pyruvate-dependent enzymes (e.g., DAHPS) via enzyme kinetics (IC, K). Fluorinated analogs may enhance binding via lowered pK and increased electronegativity .

- Synthesize oxime esters for prodrug strategies, leveraging NHC-catalyzed ring-opening reactions with aldehydes (e.g., to generate ketonitriles) .

Q. What experimental approaches validate the biological targets of this compound derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.